molecular formula C10H20OS B14460541 1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol CAS No. 72087-68-4

1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol

Cat. No.: B14460541
CAS No.: 72087-68-4
M. Wt: 188.33 g/mol
InChI Key: CBEQPWYQMZJISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol is an organic compound with a unique structure that includes a sulfanyl group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol can be achieved through several synthetic routes. One common method involves the reaction of hept-1-en-4-ol with propan-2-ylthiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the heptene backbone can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these transformations can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol can be compared with other similar compounds, such as:

    1-[(Propan-2-yl)sulfanyl]hex-1-en-4-ol: Similar structure but with a shorter carbon chain.

    1-[(Propan-2-yl)sulfanyl]oct-1-en-4-ol: Similar structure but with a longer carbon chain.

    1-[(Propan-2-yl)sulfanyl]hept-1-en-3-ol: Similar structure but with the hydroxyl group at a different position.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.

Properties

CAS No.

72087-68-4

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

1-propan-2-ylsulfanylhept-1-en-4-ol

InChI

InChI=1S/C10H20OS/c1-4-6-10(11)7-5-8-12-9(2)3/h5,8-11H,4,6-7H2,1-3H3

InChI Key

CBEQPWYQMZJISK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=CSC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.